![molecular formula C14H10N2O3S2 B2396992 4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid CAS No. 728039-55-2](/img/structure/B2396992.png)

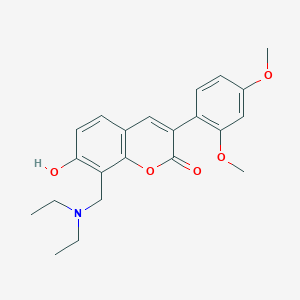

4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

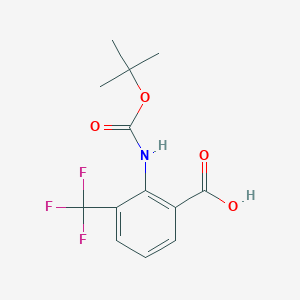

The compound “4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid” is a sulfur-containing heterocyclic compound . It has a molecular formula of C13H8N2O3S2, an average mass of 304.344 Da, and a monoisotopic mass of 303.997620 Da .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-3(2H)-yl group attached to a benzoic acid moiety via a methylene bridge . The thieno[3,2-d]pyrimidin-3(2H)-yl group contains a thioxo (sulfur=O) and an oxo (C=O) functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H8N2O3S2, an average mass of 304.344 Da, and a monoisotopic mass of 303.997620 Da .Applications De Recherche Scientifique

Antitumor Activity

4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid and its derivatives have shown significant potential in antitumor applications. Studies have revealed that these compounds exhibit potent inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for DNA replication in cancer cells. This dual inhibition makes these compounds effective as antitumor agents. For instance, compounds synthesized from this chemical scaffold have inhibited the growth of various human tumor cell lines, demonstrating their potential as anticancer drugs (Gangjee et al., 2005), (Gangjee et al., 2008).

Synthesis of Novel Compounds

Researchers have been exploring the synthesis of novel compounds using this compound as a base structure. These synthesized compounds have varied in their functional groups and molecular structures, aimed at enhancing their biological activity or exploring their properties. For example, synthesis methods have been developed to create derivatives with specific functional groups, leading to compounds with potential biomedical applications (Zadorozhny et al., 2008), (Kucherenko et al., 2008).

Antimicrobial and Antioxidant Properties

Some studies have demonstrated that derivatives of this compound possess antimicrobial and antioxidant properties. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, showing significant potential as antimicrobial agents. Additionally, their antioxidant properties have been investigated, revealing their capability to scavenge free radicals, which is important for protecting cells from oxidative stress (Kumar et al., 2011), (Bhat et al., 2015).

Mécanisme D'action

Target of Action

It is known that similar compounds have been synthesized as potential anticonvulsant analogs , suggesting that their targets may be associated with the regulation of neuronal excitability.

Mode of Action

Based on its structural similarity to other anticonvulsant drugs, it can be inferred that it may interact with its targets to modulate neuronal excitability, thereby exerting its anticonvulsant effects .

Biochemical Pathways

Given its potential anticonvulsant activity, it may be involved in pathways related to the regulation of neuronal excitability and synaptic transmission .

Result of Action

The compound has shown weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice . This suggests that it may decrease neuronal excitability, thereby reducing the occurrence of seizures .

Propriétés

IUPAC Name |

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S2/c17-12-11-10(5-6-21-11)15-14(20)16(12)7-8-1-3-9(4-2-8)13(18)19/h1-6H,7H2,(H,15,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBBETQVOXCNFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)

![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)

![Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate](/img/structure/B2396921.png)

![N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396922.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoic acid](/img/structure/B2396926.png)

![3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide](/img/structure/B2396927.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2396930.png)